Chemical structure and molecular properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
Chemical structure and molecular properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
An In-depth Technical Guide on the Chemical Structure and Molecular Properties of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, a derivative of the neurohormone melatonin. Melatonin has garnered significant interest for its multifaceted physiological roles, including the regulation of circadian rhythms, potent antioxidant properties, and neuroprotective effects.[1][2][3] The chemical modification of the melatonin scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced or targeted activities. This document delineates the chemical structure, physicochemical properties, and a proposed synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester. Furthermore, it explores its potential biological activities and mechanisms of action based on the established pharmacology of related melatonin analogs. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Melatonin and its Derivatives
Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous hormone produced primarily by the pineal gland, with its secretion following a distinct circadian rhythm.[3] Its biological effects are extensive, mediated through interactions with G protein-coupled receptors (MT1 and MT2) and receptor-independent mechanisms, such as direct free radical scavenging.[2][3][4] The indoleamine structure of melatonin, with its methoxy and acetyl groups, is crucial for its biological activity and metabolic fate.[4][5]
The modification of the melatonin molecule at various positions has been a key strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. These modifications aim to enhance receptor affinity, improve bioavailability, or introduce novel biological activities. Derivatives of melatonin have been investigated for their potential in treating sleep disorders, neurodegenerative diseases, and certain types of cancer.[3] N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is one such derivative, featuring modifications at both the indole nitrogen and the 6-position of the indole ring, suggesting a potential for altered activity and metabolic stability.
Chemical Structure and Physicochemical Properties
The chemical identity of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is established by its molecular formula, weight, and systematic nomenclature.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(2-acetamidoethyl)-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate | Inferred |
| CAS Number | 519186-55-1 | [6] |
| Molecular Formula | C18H22N2O6 | [6] |
| Molecular Weight | 362.38 g/mol | [6] |
A closely related compound, 6-Acetyl-N-caboxylate Melatonin Ethyl Ester, has the CAS number 188397-05-9, a molecular formula of C18H22N2O5, and a molecular weight of 346.38 g/mol .[7][8][9] Its IUPAC name is ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate.[7]
The structure of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester incorporates three key modifications to the parent melatonin molecule:
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N-Carboxylate Group: An ethyl carboxylate group is attached to the indole nitrogen (N-1). This modification removes the N-H proton, which can influence the molecule's hydrogen bonding capacity and electronic properties.
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6-Acetyloxy Group: An acetyloxy (ester) group is present at the 6-position of the indole ring. This is a significant alteration from the unsubstituted 6-position in melatonin and is expected to influence the molecule's metabolic stability and receptor interactions.
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Ethyl Ester: The carboxylate at the N-1 position is an ethyl ester, which will affect the molecule's lipophilicity and potential for enzymatic hydrolysis.
Figure 1: Chemical Structure of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway:
Figure 2: Proposed Synthesis Workflow for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester.
Experimental Protocol (Hypothetical):
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Protection of 6-Hydroxymelatonin: The phenolic hydroxyl group of 6-hydroxymelatonin would first be protected to prevent its reaction during the subsequent N-carboxylation step. A common protecting group for phenols is the benzyl group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.
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N-Carboxylation: The protected 6-hydroxymelatonin would then be reacted with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., sodium hydride or a hindered amine) to introduce the ethyl carboxylate group at the indole nitrogen.
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Deprotection: The benzyl protecting group would be removed, typically by catalytic hydrogenation (e.g., using palladium on carbon), to yield N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.[12]
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Acetylation: The final step would involve the acetylation of the newly exposed 6-hydroxyl group using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine, to yield the target compound.
Characterization:
The synthesized compound would be purified using techniques such as column chromatography and recrystallization. Its identity and purity would be confirmed by a suite of analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of all protons and carbons in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the ester and amide carbonyls.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.
Potential Molecular and Biological Properties
The structural modifications in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester are expected to impart distinct molecular and biological properties compared to melatonin.
Physicochemical Properties (Predicted):
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Solubility: The addition of the ethyl carboxylate and acetyloxy groups may increase the lipophilicity of the molecule, potentially leading to lower aqueous solubility but enhanced solubility in organic solvents and lipids.
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Stability: The N-carboxylate group may alter the stability of the indole ring. The 6-acetyloxy group is an ester and could be susceptible to hydrolysis by esterase enzymes in biological systems.
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Lipophilicity (LogP): The predicted LogP value would likely be higher than that of melatonin, which could influence its ability to cross the blood-brain barrier and other biological membranes.
Biological Activity (Hypothesized):
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Receptor Binding: The bulky N-carboxylate group might sterically hinder binding to the MT1 and MT2 receptors. However, the 6-acetyloxy modification could introduce new interactions with the receptor binding pocket.
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Antioxidant Activity: Melatonin's antioxidant activity is largely attributed to the electron-rich indole ring.[4] The N-carboxylate group is electron-withdrawing and may reduce the electron-donating capacity of the indole nitrogen, potentially modulating its direct radical scavenging activity.
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Metabolism: The 6-acetyloxy group could be a site for metabolic hydrolysis, potentially releasing 6-hydroxymelatonin, a major metabolite of melatonin. This suggests that N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester could act as a prodrug for 6-hydroxymelatonin derivatives.
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Cholinesterase Inhibition: Some melatonin derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine.[13][14] The structural motifs in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester might confer similar inhibitory activities, which would be of interest in the context of Alzheimer's disease.
Potential Signaling Pathways:
Should N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester or its metabolites interact with melatonin receptors, they would likely modulate the same signaling pathways.
Figure 3: Hypothesized Signaling Pathway via Melatonin Receptors.
Conclusion and Future Directions
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester represents a rationally designed derivative of melatonin with potential for novel pharmacological properties. Its unique structural features suggest that it may exhibit altered receptor affinity, metabolic stability, and biological activity compared to the parent hormone. While experimental data on this specific compound is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications.
Future research should focus on the successful synthesis and purification of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, followed by a thorough in vitro and in vivo characterization of its physicochemical and biological properties. Key areas of investigation should include its binding affinity for melatonin receptors, its antioxidant capacity, its metabolic fate, and its efficacy in relevant disease models. Such studies will be crucial in determining the therapeutic potential of this and other related melatonin derivatives.
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